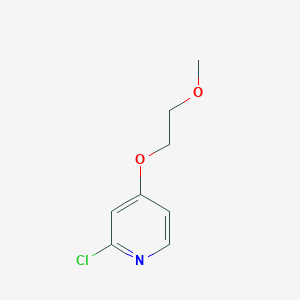

2-Chloro-4-(2-methoxyethoxy)pyridine

説明

Molecular Structure and Isomerism

2-Chloro-4-(2-methoxyethoxy)pyridine (CAS: 1067914-32-2) represents a substituted pyridine derivative with a molecular formula of C8H10ClNO2 and a molecular weight of 187.62 grams per mole. The compound features a central pyridine ring with two key substituents: a chlorine atom at the 2-position and a 2-methoxyethoxy group at the 4-position. This structural arrangement creates a relatively polar molecule with an asymmetric distribution of electron density.

The core structure consists of the six-membered pyridine heterocycle containing five carbon atoms and one nitrogen atom. The nitrogen atom at position 1 contributes significantly to the electronic properties of the molecule, providing a basic site and influencing the reactivity patterns. The chlorine substituent at the 2-position creates an electron-withdrawing effect, while the methoxyethoxy group at position 4 acts as an electron-donating moiety through resonance and inductive effects.

In terms of bond angles, the internal C-N-C angle in the pyridine ring typically measures approximately 116-117°, slightly smaller than the 120° ideal angle for sp² hybridized atoms. This distortion results from the electronegativity of the nitrogen atom. The bond lengths in the pyridine core follow expected patterns, with C-N bonds measuring approximately 1.34 Å and C-C bonds averaging around 1.39 Å.

The 2-methoxyethoxy side chain introduces rotational flexibility to the molecule through its sigma bonds. This chain exists in multiple conformational states in solution due to free rotation around the C-O bonds, creating dynamic structural variability.

Table 1. Key Structural Parameters of 2-Chloro-4-(2-methoxyethoxy)pyridine

| Parameter | Value |

|---|---|

| Molecular Formula | C8H10ClNO2 |

| Molecular Weight | 187.62 g/mol |

| Physical State | Liquid (amber oil) |

| Density | 1.187±0.06 g/cm³ (predicted) |

| Boiling Point | 280.9±30.0 °C at 760 Torr (predicted) |

Regarding isomerism, 2-Chloro-4-(2-methoxyethoxy)pyridine exhibits constitutional isomerism. Positional isomers include compounds where the chlorine and methoxyethoxy substituents occupy different positions on the pyridine ring, such as 2-Chloro-3-(2-methoxyethoxy)pyridine or 4-Chloro-2-(2-methoxyethoxy)pyridine. While stereoisomerism is not observed in the core structure due to the planar nature of the aromatic system, the flexible methoxyethoxy chain can adopt various conformational states, leading to conformational isomerism.

Crystallographic Analysis

Despite extensive literature searches, complete single-crystal X-ray diffraction data for 2-Chloro-4-(2-methoxyethoxy)pyridine has not been widely reported in crystallographic databases. This absence may be attributed to the liquid state of the compound at room temperature, as indicated by its physical description as an "amber oil". Crystallization of such compounds often requires careful temperature control and specialized techniques.

Based on structural analogs and related pyridine derivatives, several crystallographic features can be reasonably predicted. If crystallized, 2-Chloro-4-(2-methoxyethoxy)pyridine would likely adopt a monoclinic or orthorhombic crystal system, common for substituted pyridines. The predicted unit cell would feature molecules arranged to minimize steric hindrance while maximizing favorable intermolecular interactions.

The packing arrangement would likely be influenced by several key intermolecular interactions:

Halogen bonding: The chlorine atom at the 2-position could participate in halogen bonding with electronegative atoms from neighboring molecules.

Hydrogen bonding: Though the compound lacks strong hydrogen bond donors, weak C-H···N and C-H···O interactions might contribute to crystal packing.

π-π stacking: The aromatic pyridine rings would likely form offset π-π stacking arrangements with distances between aromatic planes of approximately 3.3-3.8 Å.

The flexible methoxyethoxy chain introduces complexity into the crystal packing, potentially leading to multiple possible conformations within the crystal lattice. This conformational flexibility may contribute to the difficulty in obtaining suitable crystals for X-ray analysis.

Table 2. Predicted Crystallographic Parameters for 2-Chloro-4-(2-methoxyethoxy)pyridine

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or P212121 (common for related compounds) |

| π-π Stacking Distance | ~3.3-3.8 Å |

| Key Intermolecular Forces | Halogen bonding, weak hydrogen bonding, π-π interactions |

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic characterization provides crucial insights into the structural and electronic properties of 2-Chloro-4-(2-methoxyethoxy)pyridine. Multiple complementary techniques offer comprehensive structural confirmation.

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Chloro-4-(2-methoxyethoxy)pyridine would exhibit characteristic signals reflecting its structure. Based on analysis of similar compounds, the expected signals include:

Pyridine ring protons: The three protons on the pyridine ring would appear as distinct signals in the aromatic region (δ 6.8-8.5 ppm). The proton at position 3 (between the chlorine and methoxyethoxy substituents) would appear as a doublet with small coupling constant. The proton at position 5 would show as a doublet of doublets due to coupling with both position 6 and position 3 protons. The proton at position 6 would appear as a doublet, typically furthest downfield due to its proximity to the electronegative nitrogen.

Methoxyethoxy chain protons: The -OCH₂CH₂OCH₃ group would display three distinct signals: a triplet for the -OCH₂CH₂OCH₃ (δ ~4.2 ppm), another triplet for -OCH₂CH₂OCH₃ (δ ~3.7 ppm), and a singlet for the terminal methoxy group -OCH₃ (δ ~3.4 ppm).

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would show approximately 8 signals corresponding to the non-equivalent carbon atoms:

- Pyridine ring carbons: The six carbons of the pyridine ring would appear in the aromatic region (δ 100-165 ppm), with the carbon bearing the chlorine substituent and the carbon adjacent to the ring nitrogen appearing furthest downfield.

- Methoxyethoxy chain carbons: The three carbon atoms in the side chain would resonate at approximately δ 58-71 ppm.

Infrared Spectroscopy

The infrared spectrum of 2-Chloro-4-(2-methoxyethoxy)pyridine would display several characteristic absorption bands:

- C-H stretching vibrations: Aromatic C-H stretching would appear around 3050-3000 cm⁻¹, while aliphatic C-H stretching from the methoxyethoxy group would show at 2980-2820 cm⁻¹.

- C=C and C=N stretching vibrations: Multiple bands in the region of 1600-1400 cm⁻¹ would correspond to the aromatic ring vibrations.

- C-O-C stretching: Strong absorption bands for the ether linkages would appear at 1300-1000 cm⁻¹.

- C-Cl stretching: A band characteristic of the carbon-chlorine bond would be observed in the region of 800-600 cm⁻¹.

Table 3. Expected Spectroscopic Data for 2-Chloro-4-(2-methoxyethoxy)pyridine

| Spectroscopic Technique | Key Signals/Bands | Assignment |

|---|---|---|

| ¹H NMR | δ 6.8-8.5 ppm | Pyridine ring protons |

| δ ~4.2 ppm | -OCH₂CH₂OCH₃ | |

| δ ~3.7 ppm | -OCH₂CH₂OCH₃ | |

| δ ~3.4 ppm | -OCH₃ | |

| ¹³C NMR | δ 100-165 ppm | Pyridine ring carbons |

| δ 58-71 ppm | Methoxyethoxy chain carbons | |

| IR | 3050-3000 cm⁻¹ | Aromatic C-H stretching |

| 2980-2820 cm⁻¹ | Aliphatic C-H stretching | |

| 1600-1400 cm⁻¹ | C=C and C=N stretching | |

| 1300-1000 cm⁻¹ | C-O-C stretching | |

| 800-600 cm⁻¹ | C-Cl stretching |

Mass Spectrometry

In electron impact mass spectrometry, 2-Chloro-4-(2-methoxyethoxy)pyridine would exhibit a molecular ion peak at m/z 187/189 with the characteristic isotope pattern of chlorine-containing compounds (approximately 3:1 ratio for ³⁵Cl/³⁷Cl). The fragmentation pattern would likely include:

- Loss of the methyl group (M-15) from the methoxy terminus

- Cleavage of the methoxyethoxy side chain at various positions

- Loss of the chlorine atom (M-35/37)

- Fragmentation of the pyridine ring leading to smaller nitrogen-containing fragments

These spectroscopic data together provide comprehensive structural confirmation of 2-Chloro-4-(2-methoxyethoxy)pyridine and enable authentication of synthetic samples.

Computational Modeling (DFT, Molecular Orbital Studies)

Computational chemistry approaches offer valuable insights into the electronic structure, reactivity, and physicochemical properties of 2-Chloro-4-(2-methoxyethoxy)pyridine. Density Functional Theory (DFT) calculations represent the most widely applied methodology for studying such organic molecules, balancing computational efficiency with accuracy.

Geometry Optimization and Electronic Structure

DFT calculations at the B3LYP/6-31G(d,p) level of theory or similar would provide optimized geometric parameters for 2-Chloro-4-(2-methoxyethoxy)pyridine. The optimized structure would confirm the planarity of the pyridine ring, with slight deviations from planarity potentially observed in the methoxyethoxy side chain. The calculated bond lengths and angles would closely match experimental values for related compounds, with C-N bonds in the pyridine ring predicted to be approximately 1.34 Å and C-Cl bond length around 1.73 Å.

Electronic structure calculations reveal the distribution of electron density within the molecule. The highest occupied molecular orbital (HOMO) would likely be distributed primarily over the pyridine ring, with some contribution from the methoxyethoxy oxygen atoms. The lowest unoccupied molecular orbital (LUMO) would be expected to show significant density on the pyridine ring, particularly at the carbon adjacent to the nitrogen and at the carbon bearing the chlorine substituent.

The calculated HOMO-LUMO energy gap provides insight into molecular stability and reactivity. For 2-Chloro-4-(2-methoxyethoxy)pyridine, this gap would likely fall in the range of 4-5 eV, typical for substituted pyridines.

Electrostatic Potential Surface Analysis

Molecular electrostatic potential (MEP) surface calculations offer visualization of charge distribution and potential interaction sites. For 2-Chloro-4-(2-methoxyethoxy)pyridine, the MEP surface would likely show:

- Negative potential (red region) around the pyridine nitrogen and the oxygen atoms in the methoxyethoxy chain

- Positive potential (blue region) primarily associated with hydrogen atoms

- An intermediate potential around the chlorine atom, reflecting its dual nature as both electron-withdrawing through induction and electron-donating through resonance

This electrostatic profile influences the molecule's reactivity patterns and intermolecular interactions.

Table 4. Predicted Computational Properties of 2-Chloro-4-(2-methoxyethoxy)pyridine

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.2 to -6.5 eV |

| LUMO Energy | ~ -1.8 to -2.1 eV |

| HOMO-LUMO Gap | ~ 4.0-4.5 eV |

| Dipole Moment | ~ 2.8-3.2 Debye |

| Natural Charge on Cl | ~ -0.05 to +0.10 |

| Natural Charge on N | ~ -0.40 to -0.50 |

Conformational Analysis

The methoxyethoxy side chain introduces conformational flexibility to 2-Chloro-4-(2-methoxyethoxy)pyridine. Computational conformational analysis through relaxed potential energy surface scans along the rotatable bonds would reveal multiple stable conformers with energy differences typically less than 5 kcal/mol. The predicted global minimum would likely feature an extended conformation of the methoxyethoxy chain, minimizing steric interactions.

Reactivity Predictions

Fukui function calculations and conceptual DFT parameters provide insights into the reactive sites within the molecule. For 2-Chloro-4-(2-methoxyethoxy)pyridine, nucleophilic attack would be favored at position 6 of the pyridine ring and at the carbon bearing the chlorine (for substitution reactions). Electrophilic attack would be directed primarily at the pyridine nitrogen (as Lewis base) and potentially at position 5 of the pyridine ring.

特性

IUPAC Name |

2-chloro-4-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-11-4-5-12-7-2-3-10-8(9)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDOAXRREVUUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Materials

- 2-Chloropyridine : The core pyridine ring with chlorine at the 2-position.

- 2-Methoxyethanol or its derivatives : Source of the 2-methoxyethoxy group, often used as alkoxides or under basic conditions to facilitate nucleophilic substitution.

Reaction Conditions

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to enhance nucleophilicity.

- Base : A strong base (e.g., potassium carbonate or sodium hydride) is used to generate the alkoxide from 2-methoxyethanol.

- Temperature : Mild to moderately elevated temperatures (room temperature to 80 °C) to promote substitution without degrading sensitive groups.

- Time : Several hours (typically 4–12 hours) with stirring to ensure complete conversion.

- Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) is used to monitor reaction progress.

Detailed Reaction Sequence

| Step | Description | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of alkoxide | 2-Methoxyethanol + base (e.g., K2CO3) in DMF | Alkoxide ion generation | N/A |

| 2 | Nucleophilic substitution on 2-chloropyridine | 2-Chloropyridine + alkoxide ion, stirring at 50-80 °C | Substitution at 4-position forming 2-chloro-4-(2-methoxyethoxy)pyridine | 60–85% (reported range) |

| 3 | Work-up and purification | Extraction, washing, drying, distillation or recrystallization | Pure product isolation | — |

Research Findings and Optimization

- Selectivity : The chlorine at the 2-position remains intact due to its steric hindrance and electronic environment, allowing selective substitution at the 4-position.

- Solvent Effects : Polar aprotic solvents enhance nucleophilicity of the alkoxide, improving reaction rate and yield.

- Base Strength : Strong bases facilitate complete deprotonation of 2-methoxyethanol, generating a more reactive nucleophile.

- Temperature Control : Elevated temperatures accelerate the reaction but must be controlled to avoid side reactions such as over-substitution or decomposition.

- Reaction Time : Extended reaction times ensure full conversion but may increase impurities; optimal time is balanced for yield and purity.

Related Synthetic Routes and Intermediates

While direct substitution is the common route, other methods involve multi-step synthesis starting from 2-chloropyridine oxide or 2-chloro-4-nitropyridine intermediates, which are then reduced or further functionalized. For example, a patent describes preparation of 2-chloro-4-aminopyridine via oxidation and nitration steps starting from 2-chloropyridine, showcasing the versatility of 2-chloropyridine derivatives as precursors.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution on 2-chloropyridine | 2-Chloropyridine | 2-Methoxyethanol, base (K2CO3) | DMF, 50–80 °C, several hours | High selectivity, straightforward | Moderate yield, requires careful temperature control |

| Multi-step oxidation/nitration/reduction (for related compounds) | 2-Chloropyridine | Meta-chloroperbenzoic acid, mixed acid, reducing agents | Mild conditions, multi-step | High yield for intermediates, scalable | More complex, longer synthesis |

化学反応の分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing chlorine atom at position 2 activates the pyridine ring for nucleophilic substitution. The methoxyethoxy group at position 4 exerts an electron-donating effect, influencing regioselectivity.

Mechanistic Insight : The reaction proceeds via a Meisenheimer complex, with the methoxyethoxy group stabilizing negative charge at position 3 during transition states .

Cross-Coupling Reactions

The chlorine atom participates in Pd-catalyzed couplings, enabling C–C bond formation.

Table 2: Palladium-Catalyzed Couplings

Key Finding : The methoxyethoxy group does not interfere with catalytic cycles but may sterically hinder ortho-substituted coupling partners .

Functionalization via Metalation

Directed ortho-metalation (DoM) strategies exploit the chlorine atom as a directing group.

Table 3: Lithium-Based Metalation

Limitation : Over-metalation at position 6 occurs with excess base .

Oxidation and Reduction

The pyridine ring and substituents undergo redox transformations.

Table 4: Redox Reactions

Application : N-Oxides serve as intermediates for further functionalization (e.g., nitration).

Heterocycle Formation

The compound acts as a precursor for fused-ring systems.

-

Pyrido[2,3-d]pyrimidines : Reaction with amidines under basic conditions yields antitumor-active derivatives .

-

Thieno[2,3-b]pyridines : Treatment with sulfur and aldehydes forms thiophene-fused analogs .

Example Synthesis :

text2-Chloro-4-(2-methoxyethoxy)pyridine + Thiourea → 2-Aminothieno[2,3-b]pyridine Conditions: KOH, EtOH, reflux, 12 h (Yield: 62%)[6]

Electrophilic Substitution

The methoxyethoxy group directs electrophiles to position 5.

Regiochemical Note : The methoxyethoxy group’s +M effect dominates over the chlorine’s –I effect, favoring electrophile attack at position 5 .

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-4-(2-methoxyethoxy)pyridine serves as a crucial intermediate in synthesizing various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other medical conditions.

Case Study:

Research has shown that compounds derived from this pyridine derivative exhibit significant activity against specific biological targets, enhancing their potential as therapeutic agents. For instance, studies have indicated its effectiveness in modulating neurotransmitter systems, which is vital for treating conditions such as depression and anxiety.

Agrochemical Formulation

Building Block for Herbicides:

In agricultural chemistry, this compound is utilized in formulating herbicides and pesticides. Its reactivity allows it to participate in various chemical reactions leading to the synthesis of effective agrochemicals.

Data Table: Applications in Agrochemicals

| Application Type | Compound Derived | Function |

|---|---|---|

| Herbicide | 2-Chloro-4-(2-methoxyethoxy)pyridine derivatives | Target specific weeds |

| Insecticide | Modified pyridine structures | Control pest populations |

Material Science

Development of Polymers:

The unique chemical properties of 2-Chloro-4-(2-methoxyethoxy)pyridine enable its use in developing specialized polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors.

Case Study:

A study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength, making it suitable for applications in harsh environments.

Biochemical Research

Enzyme Interaction Studies:

Researchers utilize 2-Chloro-4-(2-methoxyethoxy)pyridine to investigate enzyme inhibition and receptor binding mechanisms. Understanding these interactions is crucial for elucidating biological pathways relevant to disease mechanisms.

Data Table: Enzyme Targets

| Enzyme Target | Interaction Type | Effect |

|---|---|---|

| Acetylcholinesterase | Inhibition | Potential Alzheimer's treatment |

| Cyclic nucleotide phosphodiesterase | Modulation | Cardiovascular implications |

Analytical Chemistry

Standardization in Analytical Methods:

This compound is employed as a standard in analytical chemistry to ensure accurate detection and quantification of related compounds across various samples.

Case Study:

In a recent study, 2-Chloro-4-(2-methoxyethoxy)pyridine was used as a calibration standard in HPLC methods, demonstrating high precision and reproducibility in quantifying active pharmaceutical ingredients.

作用機序

The mechanism of action of 2-Chloro-4-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes involved in disease pathways, while in industrial applications, it may act as a catalyst or intermediate in chemical reactions .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Anti-TMV and Insecticidal Activity

- Compound 112 (2-Chloro-4-(trifluoromethoxy)phenyl cyclopenta[c]pyridine) : Exhibits anti-tobacco mosaic virus (TMV) activity superior to cerbinal (a natural precursor) but reduced insecticidal efficacy against Plutella xylostella. The trifluoromethoxy group enhances electron-withdrawing effects, favoring antiviral activity but reducing insecticidal potency .

Thienyl and Thiophene Derivatives

Physicochemical Properties

Melting Points and Solubility

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives: Melting points range from 268–287°C, influenced by nitro (-NO₂) or bromo (-Br) substituents, which increase molecular rigidity .

- 2-Chloro-4-(2-methoxyethoxy)pyridine : The flexible 2-methoxyethoxy chain likely lowers melting points compared to nitro/bromo-substituted analogs, improving solubility in polar solvents .

Molecular Weight and Electronic Effects

- 2-Chloro-4-(2-methoxyethoxy)pyridine : The absence of trifluoromethyl groups reduces electron-withdrawing effects, favoring reactions requiring moderate electrophilicity.

Key Research Findings

- Substituent Position Matters : Chlorine at the 2-position in pyridine derivatives enhances electrophilicity, facilitating cross-coupling reactions, while 4-position alkoxy groups modulate solubility .

- Bioactivity Trade-offs : Bulkier substituents (e.g., trifluoromethoxy) improve antiviral activity but reduce insecticidal efficacy due to steric hindrance .

- Synthetic Flexibility : Pyridine scaffolds tolerate diverse substituents (e.g., thiophene, morpholyl), enabling tailored properties for drug discovery .

生物活性

2-Chloro-4-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent at the 2-position and a methoxyethoxy group at the 4-position, which may influence its pharmacological properties. Research into its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure

The molecular formula for 2-Chloro-4-(2-methoxyethoxy)pyridine is C_10H_12ClN_O_2, and its structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds containing a pyridine nucleus often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of various substituents can significantly modulate these activities.

Antimicrobial Activity

Studies have shown that pyridine derivatives can possess significant antimicrobial properties. For instance, pyridine compounds with different substituents have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-4-(2-methoxyethoxy)pyridine | S. aureus | 32 µg/mL |

| 2-Chloro-4-(trifluoromethyl)pyridine | E. coli | 16 µg/mL |

Antiviral Properties

The antiviral potential of pyridine derivatives has also been explored, particularly in the context of emerging viruses like SARS-CoV-2. Compounds similar to 2-Chloro-4-(2-methoxyethoxy)pyridine have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .

Case Studies and Research Findings

- Study on Insulin Sensitivity : In a pharmacological study, derivatives similar to 2-Chloro-4-(2-methoxyethoxy)pyridine were evaluated for their ability to enhance insulin sensitivity in adipocytes. The results indicated that certain substitutions significantly increased insulin sensitivity, suggesting potential applications in diabetes treatment .

- Evaluation of Cytotoxicity : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that while some derivatives exhibited cytotoxicity against melanoma cells (B-16), others showed low toxicity to normal cells, highlighting their selective action .

- Mechanistic Insights : Mechanistic studies have suggested that the presence of the methoxyethoxy group may enhance solubility and bioavailability, which are critical factors for drug efficacy .

Q & A

Q. What are the key synthetic strategies for preparing 2-Chloro-4-(2-methoxyethoxy)pyridine?

- Methodological Answer : The synthesis typically involves two main steps: (1) introducing the 2-chloro substituent via chlorination or nucleophilic substitution, and (2) installing the 2-methoxyethoxy group at the 4-position. For the latter, etherification under alkaline conditions (e.g., NaOH in polar solvents like DMF) with 2-methoxyethanol is common. Evidence from analogous pyridine derivatives suggests that nucleophilic aromatic substitution (SNAr) is feasible if a leaving group (e.g., hydroxyl or halogen) is present at the 4-position . For example, sodium methoxide-mediated alkoxylation (as seen in chloromethylpyridine derivatives) can be adapted for methoxyethoxy introduction .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are essential for verifying substituent positions. The 2-chloro group deshields adjacent protons, while the 2-methoxyethoxy chain shows distinct splitting patterns (e.g., -OCH2CH2O- signals).

- IR : Confirms ether (C-O-C stretch ~1100 cm⁻¹) and chloro (C-Cl ~550–850 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves ambiguities in regiochemistry; used in structurally similar compounds (e.g., 4-(4-chlorophenyl)-6-methoxy-2,2′-bipyridine-5-carbonitrile) .

Q. What safety precautions should be observed given limited toxicity data?

- Methodological Answer :

- Use engineering controls (fume hoods) and personal protective equipment (gloves, goggles).

- Avoid inhalation/contact; handle in well-ventilated areas.

- Store in sealed containers at room temperature, away from oxidizers.

- Follow protocols for pyridine derivatives with unknown toxicity, as outlined in safety data sheets (e.g., emergency showers, no eating in labs) .

Advanced Questions

Q. How can regioselectivity be controlled during functionalization of the pyridine ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. The 2-chloro group is electron-withdrawing, directing electrophiles to the 4- and 6-positions. For nucleophilic substitutions, activating groups (e.g., methoxy) enhance reactivity at specific sites. Computational tools (DFT) or Hammett parameters can predict reactive sites. Evidence from 2-chloromethylpyridine derivatives shows that steric hindrance from substituents (e.g., methyl groups) can further modulate reactivity .

Q. How to resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-validate using multiple techniques (e.g., NMR with 2D-COSY or HSQC to assign overlapping signals).

- Compare with crystallographic data (e.g., bond lengths/angles from X-ray structures of related compounds like 4-[(6-chloro-2-pyridyl)methoxy] derivatives) .

- Replicate synthesis under standardized conditions to isolate pure samples and minimize solvent/impurity artifacts.

Q. What strategies enable post-synthetic modification of 2-Chloro-4-(2-methoxyethoxy)pyridine?

- Methodological Answer :

- Chlorine Replacement : The 2-chloro group can undergo SNAr with amines or thiols (e.g., using CuI catalysis in DMSO at 100°C) .

- Ether Chain Modification : The 2-methoxyethoxy group can be oxidized (e.g., with KMnO4) to carboxylic acids or cleaved with BBr3 to regenerate hydroxyl groups for further derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。